

Physicochemical properties of 4-Aminopiperidin-2-one HCl

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Compound of Interest

Compound Name: 4-Aminopiperidin-2-one hydrochloride

Cat. No.: B111523

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An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidin-2-one HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidin-2-one hydrochloride is a heterocyclic organic compound featuring a piperidinone core. This scaffold is of significant interest in medicinal chemistry and drug development due to its structural rigidity and the presence of versatile functional groups—a secondary amine, a lactam, and a primary amine. These features allow for its use as a key building block, or scaffold, in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives have been investigated as beta-turn mimetics and as modulators for dopamine D2 receptors.^[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a summary of the core physicochemical properties of 4-Aminopiperidin-2-one HCl, detailed experimental protocols for their determination, and logical workflows relevant to its application in research.

Core Physicochemical Properties

Quantitative experimental data for 4-Aminopiperidin-2-one HCl is not extensively available in public literature. The following table summarizes key properties, including calculated values and data inferred from structurally similar compounds.

Property	Value	Source / Method
Chemical Structure		
As Free Base	As HCl Salt	
Molecular Formula	C ₅ H ₁₀ N ₂ O	C ₅ H ₁₁ ClN ₂ O
Molecular Weight	114.15 g/mol	150.61 g/mol
Appearance	Off-white to light yellow solid (Predicted)	Inferred from similar compounds[2]
Melting Point	Data not available	See Experimental Protocol 1
Aqueous Solubility	Data not available	See Experimental Protocol 2
pKa	Data not available	See Experimental Protocol 3
LogP (for free base)	Data not available	See Experimental Protocol 4

Note: The molecular weight for the HCl salt is calculated based on the free base and one equivalent of HCl.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The following sections detail standardized protocols for characterizing 4-Aminopiperidin-2-one HCl.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a quick indication of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

- Sample Preparation: A small amount of dry, powdered 4-Aminopiperidin-2-one HCl is packed into a glass capillary tube to a height of 2-3 mm.^[3] The tube is tapped gently to ensure tight packing.^[3]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument) adjacent to a calibrated thermometer or sensor.^[4]
- Initial Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C per minute) is used to get a preliminary value.^{[4][5]} A fresh sample must be used for the precise measurement.^[3]
- Precise Determination: The apparatus is heated to a temperature approximately 20°C below the expected melting point.^[3] The heating rate is then slowed to about 1-2°C per minute to ensure thermal equilibrium.^[3]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical parameter for predicting bioavailability.^{[6][7]}

Methodology:

- Suspension Preparation: An excess amount of solid 4-Aminopiperidin-2-one HCl is added to a series of vials, each containing a known volume of a specific aqueous medium (e.g., deionized water, 0.1 N HCl, phosphate buffers at various pH levels like 4.5, 6.8, and 7.4).^[6]
- Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.^{[6][8]}
- Phase Separation: After equilibration, the vials are allowed to stand, or are centrifuged, to allow undissolved solids to settle.^{[9][10]}

- Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter (e.g., 0.22 or 0.45 μm) to remove any undissolved particles.[6][11]
- Quantification: The filtrate is diluted with a suitable solvent, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][11] A calibration curve prepared with standards of known concentrations is used for accurate quantification. [11]

Protocol 3: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a common and reliable method for its determination.[12]

Methodology:

- Solution Preparation: A precise amount of 4-Aminopiperidin-2-one HCl is dissolved in a known volume of purified water to create a solution of known concentration (e.g., 0.05 M). [13]
- Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., 0.1 N NaOH) is added to the amine solution in small, precise increments using a burette. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
- Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been neutralized. For a molecule with multiple ionizable groups, multiple inflection points may be observed.

Protocol 4: LogP Determination (Shake-Flask Method)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity, which influences its permeability and metabolic stability.[14]

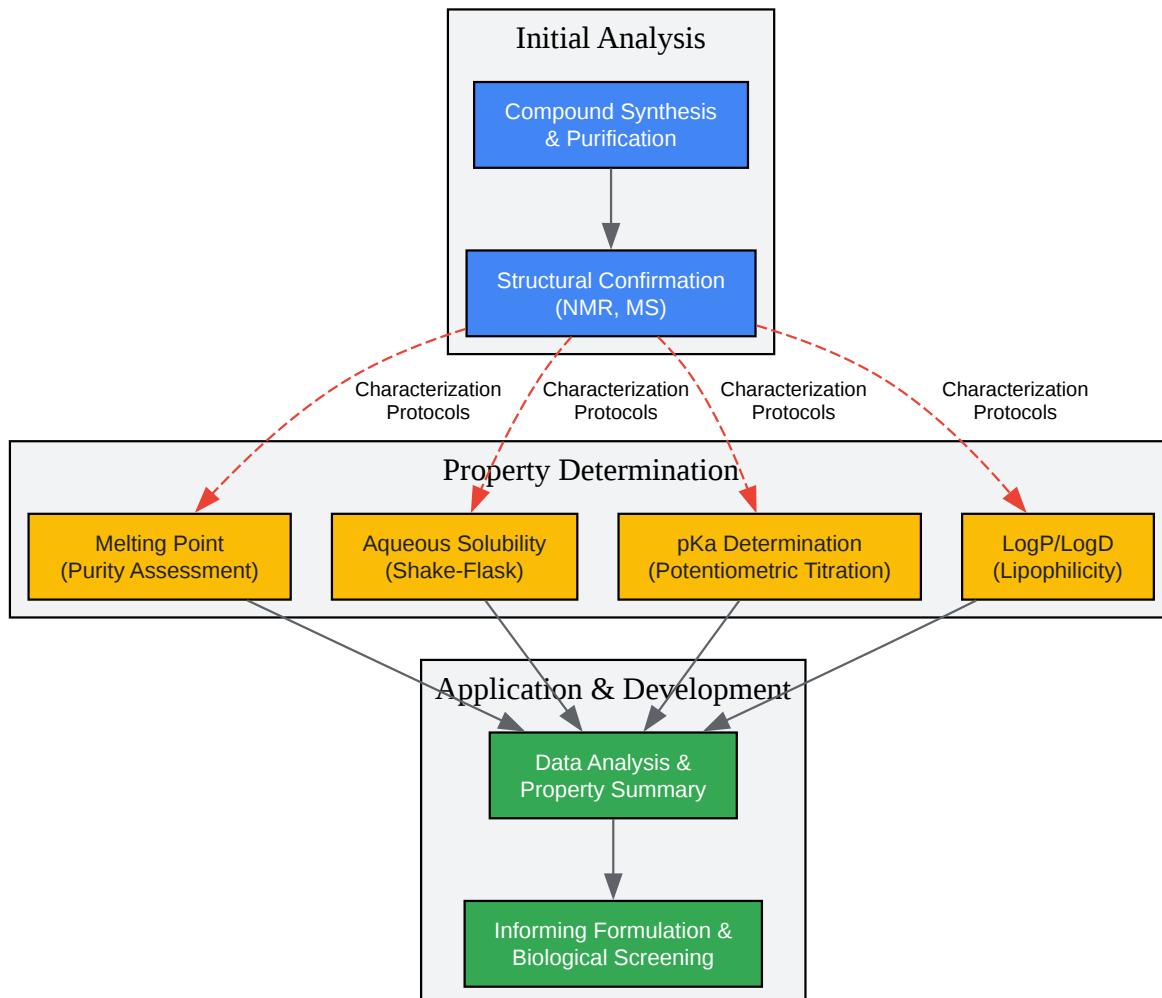
Methodology:

- Phase Pre-saturation: Equal volumes of n-octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10]
- Partitioning: A small, known amount of 4-Aminopiperidin-2-one (as the free base) is dissolved in one of the phases (typically the one in which it is more soluble).[15] A known volume of this solution is then added to a known volume of the other pre-saturated phase in a vial.[15]
- Equilibration: The vial is sealed and shaken for a set period (e.g., 2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.[16][17] The mixture is then allowed to stand or is centrifuged to ensure complete phase separation.[10][16]
- Sample Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous layers.[10][16]
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[10]

Visualized Workflows and Relationships

Experimental Workflow for Physicochemical Characterization

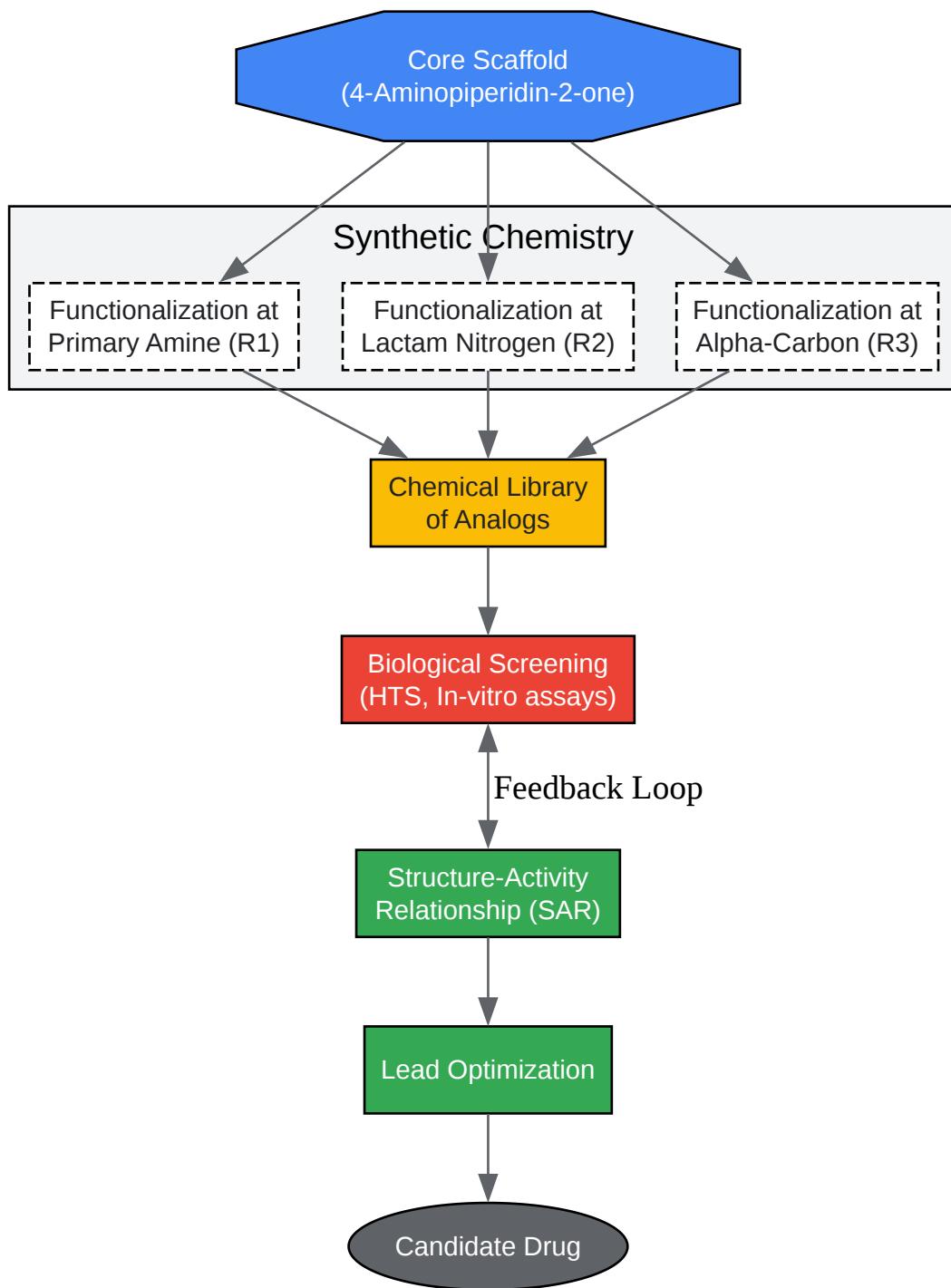
The following diagram illustrates a logical workflow for the characterization of a novel chemical entity like 4-Aminopiperidin-2-one HCl.

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Workflow for Physicochemical Characterization.

Role as a Scaffold in Drug Discovery

4-Aminopiperidin-2-one is not typically an active pharmaceutical ingredient itself but serves as a valuable starting material. The diagram below shows its logical role as a core scaffold in the drug discovery process.



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Role of a Scaffold in the Drug Discovery Cascade.

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